Synthesis Yield Comparison: Optimized Bamberger Rearrangement Route for 4-Amino-2,5-dichlorophenol
In the synthesis of 4-Amino-2,5-dichlorophenol from 1,4-dichlorobenzene via nitration, catalytic reduction with hydrazine hydrate, and subsequent Bamberger rearrangement, the optimized process achieved a yield of 53.1% for the target compound [1]. The preceding step, reduction to 2,5-dichlorobenzene hydroxylamine, proceeded with a yield of 96.1% [1].
| Evidence Dimension | Isolated Product Yield |
|---|---|
| Target Compound Data | 53.1% yield |
| Comparator Or Baseline | N/A (Process optimization study without a direct head-to-head comparator) |
| Quantified Difference | N/A |
| Conditions | Synthesis from 1,4-dichlorobenzene using hydrazine hydrate and Bamberger rearrangement under optimized conditions |
Why This Matters
This data establishes a reproducible synthetic route with a quantified yield for 4-Amino-2,5-dichlorophenol, which is critical for cost analysis and process validation during procurement.
- [1] Yan, X. L. (2015). Synthesis of 2,5-Dichloro-4-aminophenol. Shanghai Petrochemical Academy. View Source
